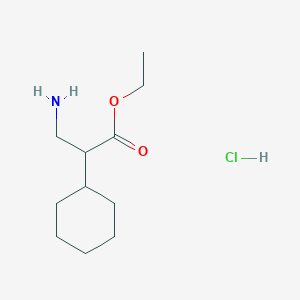

Ethyl 3-amino-2-cyclohexylpropanoate hydrochloride

Description

Ethyl 3-amino-2-cyclohexylpropanoate hydrochloride is an amino acid ester derivative characterized by a cyclohexyl group at the C2 position, an ethyl ester at the carboxylate moiety, and a protonated amino group at C3. Its free base (CAS 91370-48-8) has a molecular formula of C₁₁H₂₁NO₂ and a molecular weight of 199.29 g/mol . As a hydrochloride salt, its molecular weight increases to approximately 235.75 g/mol (calculated by adding HCl’s molecular weight, 36.46 g/mol, to the free base). The compound’s LogP (2.40) and polar surface area (52.32 Ų) suggest moderate lipophilicity and solubility in polar solvents .

Properties

Molecular Formula |

C11H22ClNO2 |

|---|---|

Molecular Weight |

235.75 g/mol |

IUPAC Name |

ethyl 3-amino-2-cyclohexylpropanoate;hydrochloride |

InChI |

InChI=1S/C11H21NO2.ClH/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9;/h9-10H,2-8,12H2,1H3;1H |

InChI Key |

XSBXZHVXIMEHMV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CN)C1CCCCC1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Ethyl 3-amino-2-cyclohexylpropanoate hydrochloride typically involves the esterification of 3-amino-2-cyclohexylpropanoic acid with ethanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: : Ethyl 3-amino-2-cyclohexylpropanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Nitro or imine derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amines.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 3-amino-2-cyclohexylpropanoate hydrochloride serves as an important intermediate in the synthesis of various therapeutic agents. Its structural features allow it to interact with biological systems effectively, making it valuable in drug development.

Synthesis of Anticoagulants

One of the notable applications of this compound is in the synthesis of anticoagulants. It has been identified as a precursor for compounds similar to dabigatran etexilate, a direct thrombin inhibitor used for preventing blood clots. This class of drugs is crucial in managing conditions such as atrial fibrillation and venous thromboembolism, offering advantages over traditional anticoagulants like warfarin due to their predictable pharmacokinetics and minimal dietary interactions .

Development of Analgesics

Research indicates that derivatives of this compound may also be explored for pain management applications. The compound's ability to modify pain pathways presents opportunities for developing novel analgesics that could provide relief with fewer side effects compared to existing medications .

Research Applications

In addition to its pharmaceutical relevance, this compound is utilized in various research settings.

Chemical Biology Studies

The compound can be employed in chemical biology studies to investigate the mechanisms of action of various biochemical pathways. Its structure allows researchers to probe interactions with enzymes and receptors, providing insights into cellular processes and potential therapeutic targets .

Structure-Activity Relationship Studies

This compound can be used in structure-activity relationship (SAR) studies aimed at optimizing drug candidates. By modifying its structure, researchers can assess how changes affect biological activity, leading to the identification of more effective compounds .

Case Studies and Findings

Several studies highlight the utility of this compound in drug design and synthesis:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-2-cyclohexylpropanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active compound that interacts with cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with Ethyl 3-amino-2-cyclohexylpropanoate hydrochloride, differing in substituents, ester groups, or cyclic moieties. Key comparisons are summarized in Table 1.

Table 1. Structural and Physicochemical Comparison of this compound and Analogs

Substituent Effects on Physicochemical Properties

- Cyclohexyl vs. Cyclohexyl moieties may enhance membrane permeability but reduce aqueous solubility.

- Ester Group Variations: Replacing the ethyl ester with a methyl ester () reduces molecular weight but may alter metabolic stability. Ethyl esters are generally more lipophilic and resistant to esterase hydrolysis than methyl esters .

- Fluorine and Cycloalkyl Modifications: The trifluoromethyl group in Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate hydrochloride () enhances electronegativity and metabolic stability, a common strategy in drug design .

Biological Activity

Ethyl 3-amino-2-cyclohexylpropanoate hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Chemical Formula : CHClNO

- Molecular Weight : 236.75 g/mol

- Functional Groups : Amino group, ester group, and cyclohexyl moiety.

This compound is known for its ability to interact with various biological systems, which can lead to diverse pharmacological effects.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The amino group can participate in hydrogen bonding and ionic interactions with biological macromolecules, influencing their structure and function. Additionally, the ester functionality allows for hydrolysis, releasing active metabolites that may further interact with cellular pathways.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of this compound. It has been evaluated for its inhibitory effects against norovirus protease (NV 3CLpro), a critical enzyme in the viral replication cycle. The compound demonstrated significant inhibitory activity in enzyme assays, with IC values indicating effective concentration ranges .

Enzyme Inhibition Studies

Inhibitory effects on various enzymes have been documented, showcasing the compound's versatility. For instance:

| Enzyme | IC Value (µM) | Biological Impact |

|---|---|---|

| Norovirus 3CLpro | 5.0 | Inhibits viral replication |

| Cathepsin S | 10.5 | Implicated in tumor progression |

These findings suggest that this compound may serve as a lead compound for developing antiviral agents and cancer therapeutics .

Case Studies

- Norovirus Inhibition :

- Cancer Research :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.